Methyl 2-(3-formylfuran-2-yl)sulfanylacetate

Description

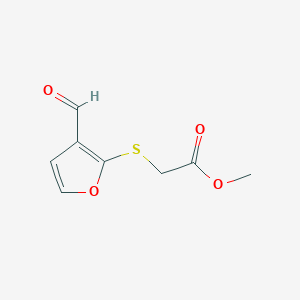

Methyl 2-(3-formylfuran-2-yl)sulfanylacetate is a heterocyclic organic compound characterized by a furan ring substituted with a formyl group at the 3-position and a sulfanylacetate moiety at the 2-position. The structure combines reactive functional groups: the formyl group facilitates nucleophilic addition or condensation reactions, while the methyl ester and thioether linkages offer sites for further derivatization.

Properties

Molecular Formula |

C8H8O4S |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

methyl 2-(3-formylfuran-2-yl)sulfanylacetate |

InChI |

InChI=1S/C8H8O4S/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3 |

InChI Key |

KRHOFUAEAJDXQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC1=C(C=CO1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzofuran Derivatives

- Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₂H₁₁BrO₄S): Features a benzofuran core with bromo and sulfinyl groups. The sulfinyl substituent adopts a specific orientation relative to the benzofuran plane, influencing crystal packing via C–H⋯C and weak hydrogen bonds. Molecular weight: 355.23 g/mol .

- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₃H₁₄O₄S): Exhibits a methyl-substituted benzofuran with sulfinyl and ester groups. Crystal parameters: triclinic system (space group P1), a = 7.9331 Å, V = 644.51 ų. Melting point: 380–381 K .

- 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₁H₉FO₃S): Contains a fluorine atom enhancing electronegativity. Intermolecular O–H⋯O hydrogen bonds form centrosymmetric dimers, while C–H⋯F interactions stabilize stacking along the b-axis .

Quinoline Derivatives

- Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate: Substitutes furan with a quinoline ring, increasing aromaticity and molecular complexity. The formyl group and sulfanylacetate moiety mirror the target compound, suggesting similar reactivity in cross-coupling or condensation reactions .

Phenyl Derivatives

- Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S): Replaces the heterocycle with a chlorophenyl group and sulfonyl linkage. The sulfonyl group increases polarity and oxidative stability compared to thioethers. Molecular weight: 248.68 g/mol .

Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.